1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid
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Overview
Description
1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid is a complex organic compound that features a tetrazole ring, a piperidine ring, and a phosphoric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment of the Piperidine Ring: The tetrazole derivative is then reacted with 2-bromoethylpiperidine under basic conditions to form the desired compound.
Addition of Phosphoric Acid: Finally, the compound is treated with phosphoric acid to obtain the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Biology: Investigation of its biological activity and potential as a bioactive compound.
Industry: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
- 1-[2-[5-(4-hydroxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid
- 1-[2-[5-(4-methylphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid
Comparison: 1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
CAS No. |
158553-35-6 |
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Molecular Formula |
C15H24N5O5P |
Molecular Weight |
385.36 g/mol |
IUPAC Name |
1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid |
InChI |
InChI=1S/C15H21N5O.H3O4P/c1-21-14-7-5-13(6-8-14)15-16-18-20(17-15)12-11-19-9-3-2-4-10-19;1-5(2,3)4/h5-8H,2-4,9-12H2,1H3;(H3,1,2,3,4) |
InChI Key |
IURCRIKAIIZMMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(N=N2)CCN3CCCCC3.OP(=O)(O)O |
Origin of Product |
United States |
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